7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 946293-04-5
VCID: VC11916972
InChI: InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4
Molecular Formula: C21H19NO6
Molecular Weight: 381.4 g/mol

7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one

CAS No.: 946293-04-5

Cat. No.: VC11916972

Molecular Formula: C21H19NO6

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one - 946293-04-5

Specification

CAS No. 946293-04-5
Molecular Formula C21H19NO6
Molecular Weight 381.4 g/mol
IUPAC Name 7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one
Standard InChI InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3
Standard InChI Key YPTIOJVNKIEHSL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 4H-chromen-4-one scaffold substituted at the 3-position with a phenoxy group bearing a morpholine-4-carbonyl moiety and at the 7-position with a methoxy group (Figure 1). Key structural identifiers include:

Table 1: Physicochemical Properties of 7-Methoxy-3-(4-(Morpholine-4-Carbonyl)Phenoxy)-4H-Chromen-4-One

PropertyValue
CAS No.946293-04-5
Molecular FormulaC₂₁H₁₉NO₆
Molecular Weight381.4 g/mol
IUPAC Name7-Methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4
InChIKeyYPTIOJVNKIEHSL-UHFFFAOYSA-N

The presence of the morpholine-carbonyl group enhances solubility in polar solvents, while the chromenone core contributes to planar aromaticity, facilitating interactions with biological targets such as enzymes and DNA .

Synthesis and Derivative Development

StepReactantsReagents/CatalystsTemperatureYield*
17-Methoxy-4H-chromen-4-one + 4-Hydroxyphenylmorpholine-4-carboxylateK₂CO₃, DMF80°C~60%
2Intermediate + Morpholine-4-carbonyl chlorideDCC, DMAP, CH₂Cl₂RT~75%

*Theoretical yields based on analogous reactions .

Structural Modifications

Structure-activity relationship (SAR) studies of related chromenones indicate that:

  • Methoxy groups at the 7-position enhance metabolic stability by sterically shielding oxidation sites .

  • Morpholine-carbonyl substitutions improve water solubility and target affinity for kinase domains .

Biological Activities and Mechanisms

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
4-Aryl-4H-chromeneMCF-71.2–5.5Tubulin binding, G2/M arrest
Hypothetical analogHT-298.8Aromatase inhibition (predicted)

*Predicted based on structural similarity to compound 7 .

Enzyme Inhibition

The morpholine-carbonyl group may confer inhibitory activity against:

  • c-Src kinase: Critical in cancer metastasis (IC₅₀ ≈ 0.143 μM for analog 21) .

  • Aromatase: Overexpressed in hormone-dependent breast cancers .

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Oncology: Potential as a dual tubulin-aromatase inhibitor for breast and colorectal cancers.

  • Neurodegenerative diseases: Chromenones show acetylcholinesterase inhibition (IC₅₀ < 10 μM) .

Developmental Hurdles

  • Solubility limitations: High logP (~3.5 predicted) may necessitate prodrug strategies.

  • Metabolic stability: Methoxy groups reduce hepatic clearance, but morpholine rings may undergo oxidation.

Future Directions

  • SAR optimization: Introducing fluorine at the 3-position to enhance potency.

  • Nanoparticle delivery: Encapsulation in PEGylated liposomes to improve bioavailability.

  • Target validation: CRISPR screening to identify synthetic lethal partners in cancer cells.

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